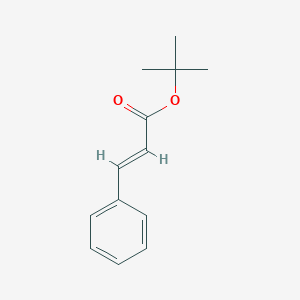

tert-butil (E)-3-fenilprop-2-enoato

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl (E)-3-phenylprop-2-enoate and related compounds involves several steps, including asymmetric dihydroxylation and carbonyl diimidazole treatment. One method described the preparation of a related compound, where monodihydroxylation of bis-olefin was followed by treatment with 1,1'-carbonyl diimidazole, indicating a complex synthesis process that can offer high selectivity and yield under controlled conditions (Fox, Pedersen, & Warren, 2008). Another approach for the synthesis involves the reaction of tert-butoxycarbonyl diazenyl but-2-enoates with aromatic 1,2-diamines to produce quinoxalines, showcasing the versatility of this compound in synthesis (Attanasi et al., 2001).

Molecular Structure Analysis

The molecular structure of tert-butyl (E)-3-phenylprop-2-enoate and its derivatives often reveals interesting intramolecular interactions, such as edge-to-face C—H⋯π contacts, which can influence the compound's reactivity and stability. The phenyl rings in these molecules can form specific angles and distances that are crucial for understanding their chemical behavior and potential for further reactions (Fox, Pedersen, & Warren, 2008).

Chemical Reactions and Properties

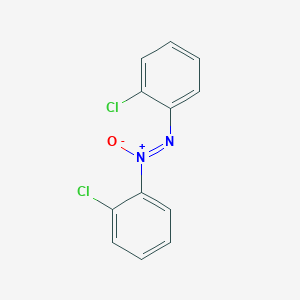

Tert-butyl (E)-3-phenylprop-2-enoate participates in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions can be influenced by the structure of the compound, including the presence of tert-butyloxycarbonylazo groups, which enable the generation of aryl radicals under specific conditions, showcasing the compound's versatility as a synthetic building block (Jasch, Höfling, & Heinrich, 2012).

Physical Properties Analysis

The physical properties of tert-butyl (E)-3-phenylprop-2-enoate, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various chemical syntheses. For example, the crystal structure analysis can reveal the compound's conformation and intermolecular interactions, which are essential for predicting its behavior in reactions and in the solid state (Naveen et al., 2007).

Aplicaciones Científicas De Investigación

Estudios de RMN de complejos macromoleculares

El grupo tert-butil se ha utilizado como sonda para estudios de RMN de complejos macromoleculares . La señal de RMN 1H de un grupo tert-butil unido a una proteína o complejo grande se puede observar con alta sensibilidad si el grupo conserva una alta movilidad . Esta estrategia se ha utilizado para analizar complejos presinápticos involucrados en la liberación de neurotransmisores .

Etiquetado de proteínas para espectroscopia de RMN

El grupo tert-butil se ha utilizado para etiquetar proteínas con sondas que se pueden observar con alta sensibilidad mediante espectroscopia de RMN . Este enfoque proporciona un método poderoso para estudiar grandes ensamblajes biomoleculares de estabilidad y/o solubilidad limitada que pueden ser aplicables incluso a concentraciones nanomolares .

Transformaciones químicas

El grupo tert-butil tiene patrones de reactividad únicos que se han utilizado en varias transformaciones químicas . Su estructura abarrotada provoca un patrón de reactividad único, lo que la hace útil en una variedad de transformaciones químicas .

Vías biosintéticas

El grupo tert-butil juega un papel en las vías biosintéticas . Su patrón de reactividad único y su estructura simple de hidrocarburo lo hacen relevante en la naturaleza y su implicación en las vías biosintéticas .

Vías de biodegradación

El grupo tert-butil también está implicado en las vías de biodegradación

Propiedades

IUPAC Name |

tert-butyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKLVMVJXDFIGC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14990-09-1 | |

| Record name | NSC406319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

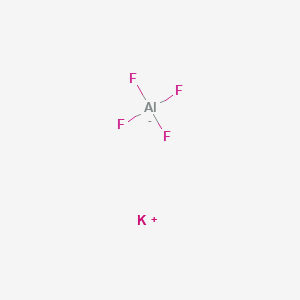

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

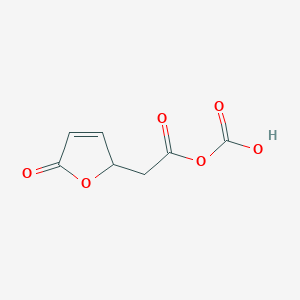

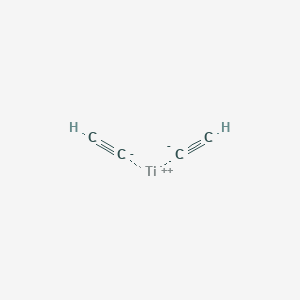

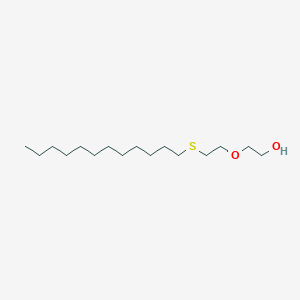

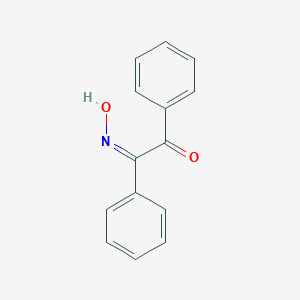

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)